molecular formula C10H7ClN2O B2620672 6-Chloro-2-phenylpyridazin-3(2H)-one CAS No. 1698-57-3

6-Chloro-2-phenylpyridazin-3(2H)-one

Cat. No.: B2620672
CAS No.: 1698-57-3
M. Wt: 206.63
InChI Key: GQMSKWMZVCPIRM-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with a chlorine atom at the 6th position and a phenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with 3-chloropropionic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

6-Chloro-2-phenylpyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies often focus on its ability to inhibit or activate specific biochemical processes.

Comparison with Similar Compounds

6-Chloro-2-phenylpyridazin-3(2H)-one can be compared with other similar compounds, such as:

    2-Phenylpyridazin-3(2H)-one: Lacks the chlorine substitution at the 6th position.

    6-Bromo-2-phenylpyridazin-3(2H)-one: Contains a bromine atom instead of chlorine at the 6th position.

    6-Methyl-2-phenylpyridazin-3(2H)-one: Contains a methyl group instead of chlorine at the 6th position.

Properties

IUPAC Name

6-chloro-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-7-10(14)13(12-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMSKWMZVCPIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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